Cas no 2550996-72-8 ((1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine)

2550996-72-8 structure
Produktname:(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine
CAS-Nr.:2550996-72-8
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD32874530
CID:5656301
PubChem ID:154814543
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine
- EN300-27685558
- 2550996-72-8
- (1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine
-
- MDL: MFCD32874530
- Inchi: 1S/C7H13NO2/c1-8-6-3-2-5-4-9-7(6)10-5/h5-8H,2-4H2,1H3/t5-,6+,7+/m0/s1
- InChI-Schlüssel: OJEVMYCOOXMZHE-RRKCRQDMSA-N
- Lächelt: O1[C@@H]2[C@@H](CC[C@H]1CO2)NC
Berechnete Eigenschaften
- Genaue Masse: 143.094628657g/mol
- Monoisotopenmasse: 143.094628657g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 129
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 30.5Ų
- XLogP3: 0.1
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27685558-10g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 10g |
$3807.0 | 2023-09-10 | ||
Enamine | EN300-27685558-1.0g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 95.0% | 1.0g |
$884.0 | 2025-03-20 | |
Enamine | EN300-27685558-5.0g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 95.0% | 5.0g |
$2566.0 | 2025-03-20 | |
Enamine | EN300-27685558-10.0g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 95.0% | 10.0g |
$3807.0 | 2025-03-20 | |
Enamine | EN300-27685558-2.5g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 95.0% | 2.5g |
$1735.0 | 2025-03-20 | |
Enamine | EN300-27685558-1g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 1g |
$884.0 | 2023-09-10 | ||
Enamine | EN300-27685558-0.5g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 95.0% | 0.5g |
$849.0 | 2025-03-20 | |
Enamine | EN300-27685558-0.25g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 95.0% | 0.25g |
$814.0 | 2025-03-20 | |
Enamine | EN300-27685558-0.05g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 95.0% | 0.05g |
$744.0 | 2025-03-20 | |
Enamine | EN300-27685558-0.1g |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine |
2550996-72-8 | 95.0% | 0.1g |
$779.0 | 2025-03-20 |
(1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine Verwandte Literatur
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
2550996-72-8 ((1S,4R,5R)-N-methyl-6,8-dioxabicyclo3.2.1octan-4-amine) Verwandte Produkte
- 1955474-88-0(4-oxo-4-(1R,9S)-6-oxo-7,11-diazatricyclo7.3.1.0,2,7trideca-2,4-dien-11-ylbutanoic acid)
- 138907-84-3(1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid)
- 942013-07-2(N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 2137809-10-8(2-Heptene, 7-bromo-2,6,6-trimethyl-)
- 1804094-10-7(2-Bromo-6-(1-chloro-2-oxopropyl)mandelic acid)
- 2228405-20-5(1-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2,2-difluoroethan-1-amine)
- 1807307-47-6(Methyl 2-cyano-3-fluoro-6-ethylbenzoate)
- 2354848-16-9(3-(5-{(benzyloxy)carbonylamino}-4H-1,2,4-triazol-3-yl)propanoic acid)
- 690245-87-5(N-{4-(2,6-dimethylmorpholine-4-carbonyl)phenylmethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide)
- 919007-81-1(7-(3-chlorophenyl)methyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
